7'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
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Overview
Description
7’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopentane ring fused to an indole moiety, with a methyl group attached at the 7’ position. The spirocyclic framework is significant in medicinal chemistry due to its potential biological activities and structural diversity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the construction of the indole ring followed by the formation of the spirocyclic structure. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . Subsequent cyclization reactions can then be employed to introduce the spirocyclic framework.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. Advanced catalytic systems and green chemistry principles are often applied to minimize environmental impact and improve scalability .
Chemical Reactions Analysis
Types of Reactions
7’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indole ring or the cyclopentane moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
7’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 7’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and selectivity are crucial for understanding its effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1’,2’-dihydrospiro[cyclopentane-1,3’-indole]-6’-carboxylate hydrochloride: This compound shares a similar spirocyclic structure but differs in the presence of a carboxylate group.
Spirocyclic oxindoles: These compounds also feature spirocyclic frameworks and are studied for their biological activities.
Uniqueness
7’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is unique due to its specific substitution pattern and the presence of a methyl group at the 7’ position. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other spirocyclic compounds .
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
7-methylspiro[1,2-dihydroindole-3,1'-cyclopentane] |
InChI |
InChI=1S/C13H17N/c1-10-5-4-6-11-12(10)14-9-13(11)7-2-3-8-13/h4-6,14H,2-3,7-9H2,1H3 |
InChI Key |
NENXLWVNVFSBCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(CCCC3)CN2 |
Origin of Product |
United States |
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